Formaldehyde, seleno-
Description
Historical Context of Chalcogenocarbonyl Compounds
Chalcogenocarbonyl compounds are a class of organic molecules that contain a carbon atom double-bonded to a chalcogen element (oxygen, sulfur, selenium, or tellurium). The chemistry of carbonyl compounds (C=O) is a cornerstone of organic chemistry. The exploration into their heavier chalcogen analogues began with thiocarbonyls (C=S), which have been known for a considerable time and are generally more stable than their selenium counterparts. tandfonline.comsci-hub.se
The investigation of selenocarbonyl compounds (C=Se), including selenoaldehydes and selenoketones, is a more recent endeavor. datapdf.comnii.ac.jp These compounds are selenium analogues of carbonyls and have garnered increasing interest for their role in organic synthesis. nii.ac.jp The first organoselenium compound, diethyl selenide (B1212193), was identified in 1836. wikipedia.org However, the synthesis and characterization of simple selenoaldehydes like selenoformaldehyde have been a more formidable challenge due to their inherent instability. datapdf.com Early reports often described them only as transient intermediates or as their more stable trimeric or polymeric forms. datapdf.com The development of methods to generate and trap these reactive species, often in situ, has been a significant focus of research in this field. rsc.orgpsu.edu The synthesis of the first stable selenoaldehyde was achieved by leveraging a bulky substituent to provide steric protection. nih.gov
Significance of Carbon-Selenium Double Bonds in Organic Chemistry
The carbon-selenium double bond (C=Se) is the defining feature of selenoaldehydes and is central to their chemical behavior. Compared to the more common carbon-oxygen (C=O) and carbon-sulfur (C=S) double bonds, the C=Se bond has distinct characteristics that impart unique reactivity to these molecules. wikipedia.org
Bonding and Electronic Properties:
The C=Se double bond is significantly longer and weaker than the C=O bond. wikipedia.org The larger size and lower electronegativity of selenium compared to oxygen result in a more polarizable and reactive double bond. ontosight.ai The C=Se bond length in selenourea (B1239437) has been measured to be approximately 1.86 Å, which is longer than the C=S bond in thiourea (B124793) and the C=O bond in urea. wikipedia.org This increased bond length and the diffuse nature of the selenium p-orbitals lead to a smaller HOMO-LUMO gap, making selenoaldehydes more reactive towards nucleophiles and in cycloaddition reactions. sci-hub.se
Reactivity:
The high reactivity of the C=Se double bond makes selenoaldehydes valuable intermediates in organic synthesis, particularly for the construction of selenium-containing heterocycles. nii.ac.jpchim.it They are known to act as potent dienophiles and dipolarophiles in cycloaddition reactions. nii.ac.jpuom.ac.muscielo.org.mx For instance, selenoaldehydes readily participate in [4+2] Diels-Alder reactions with conjugated dienes to form selenopyrans. sci-hub.seacs.org They also undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides and nitrile imines to yield five-membered heterocyclic rings such as 1,4,2-oxaselenazoles and 1,3,4-selenadiazoles, respectively. nii.ac.jp
The reactivity of selenoaldehydes can be modulated by the substituents attached to the carbonyl carbon. Electron-withdrawing groups can enhance the dienophilic character of the C=Se bond. rsc.orgsci-hub.se
Challenges Associated with Selenoaldehyde Stability and Isolation
A major hurdle in the study of selenoformaldehyde and other simple selenoaldehydes is their extreme reactivity and inherent instability. datapdf.comrsc.org Unlike their carbonyl and thiocarbonyl analogues, monomeric selenoaldehydes are highly prone to rapid oligomerization or polymerization. datapdf.comacs.org
Factors Contributing to Instability:
Weak C=Se Bond: The relatively weak C=Se π-bond makes these compounds thermodynamically less stable than their oxygen or sulfur counterparts. wikipedia.org
High Reactivity: The polarizable nature of the C=Se bond makes it a prime target for nucleophilic attack and cycloaddition reactions, including self-dimerization. acs.orgnih.gov
Strategies to Overcome Instability:
Due to their transient nature, several strategies have been developed to study and utilize selenoaldehydes:
In Situ Generation and Trapping: A common approach involves generating the selenoaldehyde in the presence of a trapping agent, such as a conjugated diene. rsc.orgpsu.edu This allows for the immediate conversion of the highly reactive selenoaldehyde into a more stable product, such as a Diels-Alder adduct. datapdf.comrsc.org Various methods for in situ generation have been developed, including:
Thermal retro-Diels-Alder reactions of selenoaldehyde-anthracene cycloadducts. nii.ac.jp
Fluoride-induced elimination from α-silyl selenocyanates. datapdf.com
Base-mediated 1,2-elimination from selenenyl derivatives. rsc.org
acs.orgacs.org Sigmatropic rearrangement of allyl alkenyl selenides. oup.com
Kinetic Stabilization: The introduction of bulky substituents in close proximity to the C=Se group can sterically hinder oligomerization and allow for the isolation of stable selenoaldehydes. nih.govicm.edu.pltandfonline.com This "steric protection" strategy has been successfully employed to synthesize and crystallographically characterize the first stable examples of this class of compounds. nih.govresearchgate.net
Low-Temperature Spectroscopy: In some instances, transient selenoaldehydes have been detected and characterized at very low temperatures in the gas phase or in inert matrices using spectroscopic techniques like near-infrared, infrared, microwave, and photoelectron spectroscopy. datapdf.com
The development of these strategies has been crucial in advancing the understanding of the fundamental chemistry of selenoaldehydes and harnessing their synthetic potential.
Structure
2D Structure
Properties
CAS No. |
6596-50-5 |
|---|---|
Molecular Formula |
CH2Se |
Molecular Weight |
93.00 g/mol |
IUPAC Name |
methaneselone |
InChI |
InChI=1S/CH2Se/c1-2/h1H2 |
InChI Key |
QKWLEZCBHBKUDK-UHFFFAOYSA-N |
Canonical SMILES |
C=[Se] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Selenoformaldehyde
Electronic Structure Analysis and Bonding Characterization
The arrangement of electrons and the nature of the chemical bonds in selenoformaldehyde have been a primary focus of computational studies. These investigations use quantum chemical calculations to build a detailed picture of the molecule's electronic architecture.
Numerous quantum chemical methods have been employed to predict the equilibrium geometry of selenoformaldehyde in its electronic ground state (¹A₁). These calculations consistently show a planar C₂ᵥ symmetry for the molecule. The C=Se double bond length, C-H bond length, and the H-C-H bond angle are key parameters determined from these studies. While different theoretical levels yield slightly varying results, they provide a consensus on the molecule's structure. For instance, calculations have yielded a C=Se bond length of approximately 1.753 Å and an H-C-H angle of about 117.9°. cdnsciencepub.comresearchgate.net A comparison of geometries obtained from various high-level computational methods for the ground state and the lowest excited triplet state (³A₂) highlights the structural changes upon electronic excitation. nih.gov
The distribution of electrons is described by calculated properties such as the dipole moment, which has been determined to be approximately 1.41 D. scribd.com Natural Bond Orbital (NBO) analysis is a common technique used to understand electron distribution by calculating atomic charges, revealing the polarity of the bonds within the molecule. numberanalytics.comuni-muenchen.deq-chem.com These analyses confirm the expected charge separation due to the difference in electronegativity between carbon, hydrogen, and the heavy selenium atom.
| Method | State | r(C=Se) [Å] | r(C-H) [Å] | ∠(HCH) [°] | Reference |
|---|---|---|---|---|---|
| CCSD | ¹A₁ | 1.745 | 1.085 | 117.4 | nih.gov |
| CCSD | ¹A₂ | 1.859 | 1.082 | 114.7 | nih.gov |
| CC2 | ¹A₁ | 1.755 | 1.087 | 117.3 | nih.gov |
| CC2 | ¹A₂ | 1.880 | 1.085 | 114.3 | nih.gov |
| ADC(2) | ¹A₁ | 1.756 | 1.088 | 116.8 | nih.gov |
| ADC(2) | ¹A₂ | 1.897 | 1.087 | 113.8 | nih.gov |
| CC3 | ¹A₁ | 1.748 | 1.086 | 117.3 | nih.gov |
| CC3 | ¹A₂ | 1.868 | 1.084 | 114.5 | nih.gov |
| CASPT2 | ¹A₁ | 1.757 | 1.087 | 117.2 | nih.gov |
| CASPT2 | ¹A₂ | 1.871 | 1.085 | 114.5 | nih.gov |
The concept of electron delocalization is crucial for understanding molecular stability and reactivity. In selenoformaldehyde, the primary feature is the C=Se π-bond. Comparative ab initio and density functional theory studies on selenourea (B1239437) versus selenoformaldehyde have provided insight into the electronic structure. ias.ac.inresearchgate.net These studies show that the C=Se bond in selenoformaldehyde is shorter than in selenourea. ias.ac.in This difference is attributed to the delocalization of nitrogen lone pairs into the C=Se π* orbital in selenourea, a phenomenon that is absent in selenoformaldehyde. ias.ac.in The result is a more localized, and therefore stronger and shorter, C=Se double bond in selenoformaldehyde, indicating that resonance structures contributing to charge separation and bond elongation are less significant than in substituted analogues like selenourea. ias.ac.inresearchgate.net NBO analysis supports this by quantifying the interactions between filled (donor) and empty (acceptor) orbitals, which are the basis of delocalization. uni-muenchen.de
Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comwikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.netnih.govwuxiapptec.com For selenoformaldehyde, the HOMO is typically the non-bonding (n) orbital localized on the selenium atom, while the LUMO is the antibonding π* orbital of the C=Se double bond. The energy of the n → π* transition provides a good approximation of the HOMO-LUMO gap. cdnsciencepub.com Theoretical calculations have placed the lowest singlet excited state (¹A₂, resulting from the n → π* transition) at around 2.02 eV, which gives an estimate for the gap. cdnsciencepub.com This gap is crucial for understanding the molecule's role in chemical reactions, such as cycloadditions, where the interactions between the frontier orbitals of the reactants govern the outcome. libretexts.org
Spectroscopic Parameter Prediction and Simulation
Computational methods are invaluable for predicting and interpreting the spectra of molecules. For selenoformaldehyde, these simulations provide data on electronic transitions that are fundamental to its absorption and phosphorescence properties.
A variety of computational techniques have been applied to calculate the energies of the lower valence and Rydberg excited states of selenoformaldehyde. cdnsciencepub.com Methods such as Self-Consistent Field with Configuration Interaction (SCF/CI), Second-Order Algebraic Diagrammatic Construction [ADC(2)], and high-level Coupled-Cluster methods (CC2, CCSD, CC3) have been used to model these states. cdnsciencepub.comnih.govacs.org These calculations identify the lowest triplet state (T₁) as ³A₂(n,π) and the lowest excited singlet state (S₁) as ¹A₂(n,π). cdnsciencepub.comaip.org It is now established that selenoformaldehyde maintains a planar geometry in these excited states. nih.govaip.org The calculated vertical excitation energies for the T₁ state are around 1.62 eV, which compares well with experimental values. cdnsciencepub.comaip.org
| State | Method | Excitation Energy [eV] | Reference |
|---|---|---|---|
| ³A₂(n,π) | SCF/CI | 1.62 | cdnsciencepub.com |
| ¹A₂(n,π) | SCF/CI | 2.02 | cdnsciencepub.com |
| ³A₂(n,π) | 4C Hartree-Fock | 1.62 | aip.org |
| ³A₂(n,π) | DFT | 1.54 | aip.org |
The simulation of absorption and phosphorescence spectra involves calculating the probabilities of electronic transitions. The transition from the ground state (S₀) to the first triplet state (T₁), ³A₂ ← ¹A₁, is spin-forbidden and is responsible for phosphorescence. nih.gov Its weak intensity is "borrowed" through spin-orbit coupling with allowed singlet transitions. acs.org
Theoretical models have been used to calculate the oscillator strengths for this transition. Methods like the Random Phase Approximation (RPA) and Second-Order Polarization Propagator Approximation (SOPPA) have been employed to evaluate the strengths of the transitions to the three individual spin components of the triplet state. cdnsciencepub.comcdnsciencepub.com Calculations predict that the transition to the z-component (Tz) is significantly stronger than to the x- and y-components, accounting for over 98% of the total intensity. researchgate.net This is due to strong spin-orbit coupling between the ³A₂(n,π) state and a higher-lying ¹A₁(π,π) state. researchgate.net Furthermore, computer programs have been developed to simulate and fit the rotationally resolved phosphorescence spectra, which has been crucial in understanding the large zero-field splittings observed in selenoformaldehyde's triplet state. researchgate.netaip.orgresearchgate.net
Rotational Constant Calculations and Vibrational Mode Assignments
The rotational and vibrational characteristics of selenoformaldehyde have been extensively studied through both high-resolution laser fluorescence excitation spectra and ab initio computational methods. scribd.comresearchgate.net These studies provide precise values for the molecule's rotational constants and a detailed assignment of its fundamental vibrational modes.
Experimentally determined rotational constants for the ground state of various selenoformaldehyde isotopologues have been established, providing insight into the molecule's geometry. scribd.comnist.gov For instance, the rotational constants for H₂C⁸⁰Se have been determined with high precision. nist.gov Computational analyses, including those at the MP2 level, have also been employed to calculate molecular parameters like equilibrium geometries and rotational constants. researchgate.net In one study, analysis of the 0₀⁰ bands of D₂C⁸⁰Se, H₂C⁷⁸Se, and H₂C⁸⁰Se provided upper state molecular constants and improved ground state constants. researchgate.net
The vibrational modes of selenoformaldehyde have been assigned based on experimental data and theoretical calculations. nist.govnepjol.info The molecule, having C₂ᵥ symmetry, exhibits six fundamental vibrational modes. nist.gov These modes correspond to symmetric and asymmetric C-H stretching, CH₂ scissoring, C=Se stretching, out-of-plane (OPLA) bending, and HCSe bending. nist.gov
Table 1: Experimental Rotational Constants for ⁸⁰Se Selenoformaldehyde
| Constant | Value (cm⁻¹) |
|---|---|
| A | 9.69038 |
| B | 0.41383 |
| C | 0.39615 |
Data sourced from Joo, et al., 1995 as cited in the Computational Chemistry Comparison and Benchmark DataBase. nist.gov
Table 2: Fundamental Vibrational Frequencies for Selenoformaldehyde| Mode | Symmetry | Description | Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁ | A₁ | CH₂ s-stretch | 2973 |
| ν₂ | A₁ | CH₂ scissoring | 1413 |
| ν₃ | A₁ | C=Se stretch | 854 |
| ν₄ | B₁ | OPLA | 916 |
| ν₅ | B₂ | CH₂ a-stretch | 3053 |
| ν₆ | B₂ | HCSe bend | 913 |
Data sourced from the NIST Chemistry Webbook as cited in the Computational Chemistry Comparison and Benchmark DataBase. nist.gov
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry serves as a powerful tool for investigating the intricate mechanisms of chemical reactions involving transient species like selenoformaldehyde. sci-hub.senih.gov Density Functional Theory (DFT) and other ab initio methods are particularly valuable for mapping reaction pathways, characterizing transition states, and determining the energetics of competing mechanisms. nih.govacs.orgresearchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. numberanalytics.comwikipedia.org When the dienophile contains a chalcogen atom, like in selenoformaldehyde, the reaction is termed a Chalcogeno-Diels-Alder reaction. nih.govacs.org
Computational studies, particularly using the B3LYP functional, have been employed to examine the reaction of selenoaldehydes with dienes such as 1,3-butadiene. sci-hub.senih.gov These studies reveal that the Diels-Alder reaction of selenocarbonyl compounds proceeds through a concerted, yet asynchronous, transition state. sci-hub.senih.gov Asynchronicity in the transition state means that the two new sigma bonds are not formed at the exact same rate. ic.ac.uk The geometry of this transition state can be understood in terms of Frontier Molecular Orbital (FMO) theory. sci-hub.senih.govjocse.org In the reaction between selenoformaldehyde and butadiene, the transition state features forming C-C and C-Se bond distances of approximately 2.4 Å, which is somewhat longer than typical for Diels-Alder reactions. sci-hub.se
A central question in the mechanism of cycloaddition reactions is whether they proceed via a single, concerted transition state or a multi-step pathway involving diradical or zwitterionic intermediates. nih.govic.ac.ukresearchgate.net For the Chalcogeno-Diels-Alder reactions of H₂C=X (where X = S, Se, Te), computational studies have been performed to compare the energy profiles of concerted and stepwise diradical pathways. nih.govacs.org
These theoretical examinations consistently predict that the stepwise diradical pathways are energetically less favorable than the concerted pathways for all studied cases involving selenoformaldehyde. nih.govacs.org Even when steric hindrance is introduced, such as in the reaction between selenoformaldehyde and cis,trans-2,4-hexadiene, the concerted path is still preferred. nih.govacs.org This indicates a strong intrinsic preference for a concerted mechanism in the cycloaddition reactions of selenoformaldehyde, where electronic and steric factors appear to influence the activation energies of both pathways in a similar manner, making it difficult to reverse this preference. nih.govacs.org
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. wikipedia.orgcalcus.cloud Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states connecting them. calcus.cloudumn.edu Mapping the PES allows for a comprehensive understanding of a reaction's mechanism, energetics, and dynamics. wikipedia.orgunige.ch
For the Diels-Alder reaction of selenoformaldehyde, computational studies have effectively mapped slices of the potential energy surface. sci-hub.senih.gov The reaction of selenoformaldehyde with 1,3-butadiene, for example, is exothermic. sci-hub.se The activation energy barrier for this reaction is influenced by substituents. sci-hub.se Electron-donating groups tend to increase the activation barrier, while electron-withdrawing groups decrease it. sci-hub.se In cases with strong electron-withdrawing groups, the mechanism can be altered; a charge-transfer complex may form as an intermediate before the system proceeds through the concerted transition state to the final product. sci-hub.senih.gov This demonstrates how computational mapping of the energy landscape can reveal mechanistic details, including the presence of intermediates and the electronic factors that govern reaction barriers. sci-hub.senih.gov
Methodologies for Selenoformaldehyde Generation and Transient Species Handling
Gas-Phase Production Techniques
The production of selenoformaldehyde in the gas phase is crucial for its spectroscopic characterization and for studying its fundamental properties. Techniques such as pyrolysis, flash vacuum thermolysis, and photolysis are employed to generate this transient species from stable organoselenium precursors.
Pyrolysis and flash vacuum thermolysis (FVT) are powerful methods for generating highly reactive molecules in the gas phase under unimolecular conditions. scripps.edu These techniques involve heating a precursor molecule to high temperatures for a very short duration in a low-pressure environment, leading to its fragmentation and the formation of the desired transient species.
One of the primary precursors for selenoformaldehyde generation is dimethyl selenide (B1212193) ((CH₃)₂Se). Flash thermolysis of dimethyl selenide has been shown to yield selenoformaldehyde and methane. nih.gov In contrast, conventional pyrolysis of dimethyl selenide proceeds through a homolytic cleavage of the C-Se bond, resulting in a mixture of several hydrocarbons. nih.gov Laser-induced gas-phase pyrolysis of dimethyl selenide can also lead to the chemical deposition of selenium and poly(selenoformaldehyde). acs.orgdntb.gov.ua
Another important precursor is the cyclic trimer of selenoformaldehyde, 1,3,5-triselenane (B14756155) ((CH₂Se)₃). Flash vacuum thermolysis of 1,3,5-triselenane provides a clean source of monomeric selenoformaldehyde in the gas phase. This method has been instrumental in obtaining spectroscopic data for the transient molecule. datapdf.com The high temperatures and low pressures of FVT favor unimolecular decomposition, minimizing intermolecular reactions that could lead to polymerization or decomposition of the highly reactive selenoformaldehyde. scripps.edu
The table below summarizes key precursors and conditions for the pyrolytic generation of selenoformaldehyde.
| Precursor | Technique | Key Products | Reference |
| Dimethyl selenide ((CH₃)₂Se) | Flash Thermolysis | Selenoformaldehyde, Methane | nih.gov |
| Dimethyl selenide ((CH₃)₂Se) | Laser-induced Pyrolysis | Selenium, Poly(selenoformaldehyde) | acs.orgdntb.gov.ua |
| 1,3,5-Triselenane ((CH₂Se)₃) | Flash Vacuum Thermolysis | Selenoformaldehyde | datapdf.com |
Photolysis, the decomposition of a chemical compound by light, offers another route to generate selenoformaldehyde in the gas phase. This technique often provides a cleaner reaction pathway compared to thermolysis and can be initiated at lower temperatures. Various organoselenium compounds have been utilized as precursors for the photolytic generation of selenoformaldehyde and related species.
The photolysis of organoselenium compounds, such as diselenides and selenides, can lead to the formation of elemental selenium and various hydrocarbons. nih.gov However, under specific conditions, the generation of selenoformaldehyde can be achieved. For instance, the photolysis of dimethylselenide has been a subject of study for generating selenium-containing species. tacr.cz The mechanism of KrF laser-induced photolysis of gaseous diethyl selenium ((C₂H₅)₂Se) is a one-photon process that involves the cleavage of both C-Se bonds, leading to the molecular elimination of ethene and the formation of elemental selenium. researchgate.net This highlights the potential of laser photolysis for the controlled decomposition of organoselenium precursors. nih.govresearchgate.nettacr.czdntb.gov.ua
The photochemistry of various organoselenium compounds has been investigated to understand the fundamental processes of C-Se bond cleavage, which is a prerequisite for generating selenoformaldehyde. nih.govresearchgate.net The choice of the precursor and the wavelength of the light source are critical parameters that determine the reaction products.
The table below outlines some organoselenium precursors used in photolytic studies relevant to the generation of selenium-containing species.
| Precursor | Photolysis Technique | Key Observations | Reference |
| Diethyl selenium ((C₂H₅)₂Se) | KrF Laser Photolysis | One-photon process, C-Se bond cleavage, ethene elimination | researchgate.net |
| Dimethyl selenide ((CH₃)₂Se) | Laser Photolysis | Generation of selenium-containing species | tacr.cz |
| Hydrogen Selenide (H₂Se) | UV Photolysis | Study of Se atom reactions | acs.org |
In Situ Generation Strategies in Solution
The high reactivity of selenoformaldehyde makes its isolation in condensed phases challenging. Therefore, strategies for its generation in situ (in the reaction mixture) are essential for its use in synthetic organic chemistry. These methods allow the transient selenoformaldehyde to be immediately consumed by a trapping agent present in the solution.
Elimination reactions are a common and effective strategy for the in situ generation of selenoaldehydes, including selenoformaldehyde. These reactions typically involve the removal of a small, stable molecule from a suitable precursor, leading to the formation of the C=Se double bond.
A notable example is the base-induced elimination of hydrogen cyanide (HCN) from selenocyanate (B1200272) precursors. acs.orgresearchgate.netresearchgate.net For instance, selenoaldehydes bearing electron-withdrawing or conjugating substituents can be generated from simple selenocyanates in the presence of a base. acs.orgresearchgate.net The in situ generation of HCN in the gas phase for mass spectrometric studies has also been demonstrated through the reaction of trimethylsilyl (B98337) cyanide with water, showcasing a related principle. nih.gov
The choice of the precursor and the base is critical for the successful generation of the selenoaldehyde. The reaction conditions must be mild enough to avoid decomposition of the target molecule while efficiently promoting the elimination reaction.
The controlled release of selenoformaldehyde is paramount for its efficient trapping and utilization in synthesis. This has led to the design of specific precursors that generate the transient species under mild and controllable conditions.
A highly successful approach involves the use of α-silyl selenocyanates as precursors. datapdf.comacs.orgresearchgate.net These compounds are stable and can be readily synthesized. The key to this strategy is the fluoride-ion-induced desilylation of the α-silyl selenocyanate. researchgate.netnih.gov The strong affinity of the fluoride (B91410) ion for silicon drives the reaction, leading to the elimination of the silyl (B83357) group and the cyanide group, thus forming the selenoformaldehyde.
The slow addition of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to a solution containing the α-silyl selenocyanate and a trapping agent allows for the controlled, slow generation of selenoformaldehyde. This minimizes its self-condensation or polymerization and maximizes the yield of the trapped product. datapdf.com For example, selenoformaldehyde can be prepared from Me₃SiCH₂SeCN, which is obtained from the displacement of Me₃SiCH₂Cl with potassium selenocyanate. datapdf.com
The table below details precursors designed for the controlled release of selenoformaldehyde in solution.
| Precursor Type | Generation Method | Key Features | Reference |
| α-Silyl Selenocyanates (e.g., Me₃SiCH₂SeCN) | Fluoride-ion-induced desilylation | Controlled, slow generation under mild conditions | datapdf.comacs.orgresearchgate.netnih.gov |
| Selenocyanates with electron-withdrawing groups | Base-induced elimination of HCN | Efficient generation for specific substrates | acs.orgresearchgate.netresearchgate.net |
Trapping Techniques for Transient Selenoformaldehyde
Due to its high reactivity, selenoformaldehyde generated either in the gas phase or in situ in solution must be detected or trapped. Spectroscopic methods are employed for its detection and characterization in the gas phase, while chemical trapping agents are used in solution to form stable adducts.
The most widely used method for trapping transient selenoaldehydes, including selenoformaldehyde, is the Diels-Alder reaction. acs.orgoup.com This [4+2] cycloaddition reaction occurs readily with conjugated dienes to form stable six-membered heterocyclic rings. The high dienophilic reactivity of the C=Se bond makes this an efficient trapping method. acs.org
Selenoformaldehyde generated in situ can be trapped with various dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to yield the corresponding cycloadducts. acs.orgoup.com The regiochemistry of these cycloaddition reactions has been studied, with selenoformaldehyde exhibiting "meta" regiochemistry in reactions with electronically biased dienes. acs.orgresearchgate.net Other cycloaddition reactions, such as [4+3] cycloadditions, are also known for forming seven-membered rings, though their application to selenoformaldehyde is less common. organicreactions.org
In the gas phase, transient species like selenoformaldehyde are often characterized by spectroscopic techniques. Methods such as laser-induced fluorescence (LIF) and transient absorption spectroscopy have been employed to detect and study the electronic and vibrational structure of these short-lived molecules. researchgate.netresearchgate.netaip.orgmdpi.comarxiv.org These spectroscopic "trapping" methods provide invaluable information on the fundamental properties of selenoformaldehyde.
The table below summarizes the primary techniques used for trapping and detecting transient selenoformaldehyde.
| Trapping/Detection Method | Phase | Description | Reference |
| Diels-Alder Reaction | Solution | [4+2] cycloaddition with conjugated dienes to form stable cycloadducts. | acs.orgoup.com |
| Other Cycloaddition Reactions | Solution | Potential for forming various heterocyclic systems. | connectedpapers.commolaid.comlibretexts.org |
| Spectroscopic Detection (LIF, Transient Absorption) | Gas Phase | Characterization of the electronic and vibrational properties of the transient molecule. | researchgate.netresearchgate.netaip.orgmdpi.comarxiv.org |
Utilizing Cycloaddition Reagents for Adduct Formation
One of the most effective strategies for handling the transient selenoformaldehyde is to generate it in the presence of a reactive diene. datapdf.comacs.org This allows for an immediate cycloaddition reaction, which traps the selenoformaldehyde as a stable cycloadduct. acs.org This approach not only provides definitive evidence for the formation of selenoformaldehyde but also yields stable heterocyclic compounds that can be isolated and characterized using standard techniques. datapdf.com
The generation of selenoformaldehyde for these trapping experiments often starts from a stable precursor, such as an α-silyl selenocyanate. datapdf.comacs.org For instance, trimethylsilylmethyl selenocyanate can be treated with a fluoride source to induce a desilylation-elimination cascade, releasing the transient selenoformaldehyde. acs.org The reaction is performed in a solution containing a diene that acts as the trapping agent. acs.org
The Diels-Alder reaction, a [4+2] cycloaddition, is commonly employed where selenoformaldehyde acts as the dienophile. datapdf.com The choice of diene influences the efficiency and outcome of the trapping reaction. Highly reactive dienes like cyclopentadiene are particularly effective. datapdf.comacs.org The reaction between selenoformaldehyde and cyclopentadiene typically results in a mixture of endo and exo stereoisomers, with the endo isomer often being the major product. datapdf.com Other dienes, such as 2,3-dimethyl-1,3-butadiene, have also been successfully used to form stable selenapyrans. acs.org
| Precursor | Diene | Adduct(s) | Yield | Reference(s) |
| Me₃SiCH₂SeCN | Cyclopentadiene | Mixture of endo and exo cycloadducts | 89.2% (as a 3.5:1 mixture) | datapdf.com |
| α-silyl selenocyanates | Electrically biased dienes | Substituted selenapyrans | Efficient | acs.org |
| Diethyl selenocyanatomalonate | Cyclopentadiene | Diethyl 2-selena-5-norbornene-3,3-dicarboxylate | Poor to moderate | gla.ac.uk |
| Diethyl selenocyanatomalonate | 2,3-Dimethyl-1,3-butadiene | Diethyl 4,5-dimethyl-3,6-dihydro-2H-selenin-3,3-dicarboxylate | Poor to moderate | gla.ac.uk |
Cryogenic Isolation Methods for Spectroscopic Analysis
To study the intrinsic properties of selenoformaldehyde without the influence of intermolecular reactions, cryogenic isolation techniques are essential. ebsco.com These methods involve trapping the highly reactive molecule in a solid, inert matrix at extremely low temperatures, typically using noble gases like argon. ebsco.comresearchgate.net This matrix environment physically separates the selenoformaldehyde molecules, preventing polymerization and allowing for detailed spectroscopic analysis. ebsco.com
The generation of selenoformaldehyde for these studies often involves the flash pyrolysis (thermolysis) of a suitable precursor at high temperatures, followed by rapid cooling and co-deposition with the matrix gas onto a cold spectroscopic window. datapdf.commdpi.com Precursors such as dimethyl selenide or the trimer of selenoformaldehyde (1,3,5-triselanane) have been used for this purpose. datapdf.commdpi.com For example, flash pyrolysis of dimethyl selenide has been shown to yield selenoformaldehyde and methane. mdpi.comresearchgate.net
Once isolated in the cryogenic matrix, the trapped selenoformaldehyde can be interrogated with various forms of spectroscopy to determine its structural and electronic properties. ebsco.com Microwave spectroscopy has been instrumental in determining the precise molecular structure, including bond lengths and angles. oup.com Infrared (IR) spectroscopy in a low-temperature matrix allows for the characterization of its vibrational frequencies. datapdf.com Furthermore, the electronic transitions of selenoformaldehyde have been studied using near-infrared and UV/vis spectroscopy, providing insights into its excited states. acs.orgdtic.mil These cryogenic spectroscopic studies have confirmed that selenoformaldehyde possesses a planar geometry in its ground and lowest excited states. acs.orgaip.org
| Spectroscopic Method | Precursor/Generation Method | Matrix/Conditions | Key Findings | Reference(s) |
| Microwave Spectroscopy | Pyrolysis of dimethyl selenide | Gas phase | Determination of rotational constants and molecular structure (C-Se bond length ≈ 1.76 Å) | oup.com |
| Microwave Spectroscopy | Not specified | Gas phase | Measurement of ⁷⁷Se spin-rotation constants and rotational constants | tandfonline.com |
| Infrared (IR) Spectroscopy | Flash pyrolysis of 1,3,5-triselanane | Gas phase, low temperature | Detection of transient selenoformaldehyde | datapdf.com |
| Near-Infrared Spectroscopy | Flash pyrolysis of trimer | Gas phase | Detection and analysis of vibronic spectrum | datapdf.comdtic.mil |
| Photoelectron Spectroscopy | Pyrolysis of dimethyl selenide | Gas phase | Characterization of electronic structure | datapdf.com |
| UV/vis Spectroscopy | Not specified | Not specified | Characterization of spectroscopic signatures, confirming planar excited state | acs.org |
| Theoretical Analysis | N/A | Low temperature (close to 0 K) | Calculation of tunneling half-life for isomerization | researchgate.net |
Chemical Transformations and Reactivity of Selenoformaldehyde
Cycloaddition Reactions Involving Selenoformaldehyde
Selenoformaldehyde is a potent participant in cycloaddition reactions, a class of reactions that are fundamental to the synthesis of cyclic compounds. Its reactivity in this regard is largely dictated by the electronic properties of the C=Se double bond.
Selenoformaldehyde has been shown to be a highly reactive dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netacs.org In these reactions, selenoformaldehyde reacts with a conjugated diene to form a six-membered selenium-containing heterocycle. The driving force for this reaction is the formation of more stable sigma bonds in the cyclic product at the expense of the weaker pi bonds in the reactants.
Due to its high reactivity, selenoformaldehyde can be effectively trapped by highly reactive dienes. For instance, it readily reacts with dienes such as cyclopentadiene (B3395910) or 1,3-diphenylisobenzofuran (B146845). researchgate.net The reaction with cyclopentadiene, a classic diene in Diels-Alder chemistry, would be expected to yield a bicyclic selena-adduct. The general scheme for the Diels-Alder reaction of selenoformaldehyde with a generic diene is presented below:
Table 1: Examples of Dienes Used to Trap Selenoformaldehyde in Diels-Alder Reactions
| Diene | Expected Product Type | Reference |
|---|---|---|
| Cyclopentadiene | Bicyclic selena-adduct | researchgate.net |
| 1,3-Diphenylisobenzofuran | Polycyclic selena-adduct | researchgate.net |
This table is illustrative of the types of dienes that can react with selenoaldehydes like selenoformaldehyde, based on their known reactivity.
The stereochemistry of Diels-Alder reactions is a critical aspect, often governed by the "endo rule," which states that the dienophile's substituent with pi-electron density preferentially occupies a position underneath the diene in the transition state. masterorganicchemistry.comyoutube.com This preference is attributed to favorable secondary orbital interactions. masterorganicchemistry.com In the case of selenoformaldehyde as the dienophile, there are no substituents on the carbon atom, which simplifies the stereochemical outcome. However, when reacting with unsymmetrical dienes, regiochemistry becomes a key consideration.
Research has indicated that cycloaddition reactions involving selenoformaldehyde exhibit "meta" regiochemistry. researchgate.net This contrasts with the "ortho-para" regioselectivity typically observed for electron-deficient selenoaldehydes. researchgate.net The regioselectivity in Diels-Alder reactions is determined by the electronic distribution in both the diene and the dienophile, with the most favorable orbital overlap dictating the orientation of the addition. mdpi.com
Table 2: Regiochemical Outcomes in Selenal Cycloadditions
| Selenoaldehyde Type | Predominant Regiochemistry | Reference |
|---|---|---|
| Selenoformaldehyde | "Meta" | researchgate.net |
Oligomerization and Polymerization Pathways
In the absence of a suitable trapping agent, the high reactivity of selenoformaldehyde leads to its rapid self-condensation, resulting in the formation of oligomers and polymers. researchgate.net
The self-condensation of selenoformaldehyde can be understood as a process where one molecule acts as an electrophile and another as a nucleophile. wikipedia.org While specific mechanistic studies on the self-condensation of selenoformaldehyde are not extensively detailed, a plausible pathway involves the nucleophilic attack of the selenium atom of one selenoformaldehyde molecule onto the electrophilic carbon atom of another. This initial dimerization can then propagate to form longer chains.
This process is analogous to the self-condensation of aldehydes, known as aldol (B89426) condensation, although the specific intermediates and transition states for selenoformaldehyde may differ due to the properties of selenium. wikipedia.org
The oligomerization and polymerization of selenoformaldehyde lead to the formation of various cyclic and linear polymeric selenides. The most common and thermodynamically stable cyclic oligomer of formaldehyde (B43269) and thioformaldehyde (B1214467) is the trimer. By analogy, the formation of 1,3,5-triselenane (B14756155), the cyclic trimer of selenoformaldehyde, is a highly probable outcome of its self-condensation.
Longer-chain polymers, known as polyselenoformaldehyde or poly(methyleneselenide), can also be formed. These polymers consist of repeating -(CH₂-Se)- units. The formation of these polymeric structures is a characteristic feature of simple, unstabilized selenoaldehydes.
Nucleophilic and Electrophilic Reactivity
The C=Se double bond in selenoformaldehyde is highly polarized, with the more electronegative selenium atom drawing electron density away from the carbon atom. This electronic distribution is central to its nucleophilic and electrophilic reactivity.
The carbon atom of selenoformaldehyde is electrophilic, meaning it is susceptible to attack by nucleophiles. youtube.comyoutube.comyoutube.com This is a characteristic feature of carbonyl and thiocarbonyl compounds, and selenoformaldehyde is expected to follow this pattern. youtube.com Strong nucleophiles can add to the carbon-selenium double bond, leading to the formation of a tetrahedral intermediate.
Conversely, the selenium atom, with its lone pairs of electrons, can exhibit nucleophilic character. However, the primary mode of reactivity for the selenoformaldehyde molecule in addition reactions is the electrophilic nature of the carbon atom. The electrophilicity of the carbonyl carbon in aldehydes is a well-established principle in organic chemistry, and this reactivity is mirrored in their selenium analogues. youtube.comyoutube.comyoutube.com
Interactions with Nucleophiles and Electrophiles
Due to the difference in electronegativity between carbon and selenium, the C=Se bond in selenoformaldehyde is polarized, with the carbon atom being electrophilic and the selenium atom being nucleophilic. This inherent polarity dictates its interactions with various reagents.
Reaction with Nucleophiles: The electrophilic carbon atom of selenoformaldehyde is susceptible to attack by nucleophiles. One notable example is its reaction with 1,3-dipolar reagents such as nitrile oxides. Theoretical studies on the [3+2] cycloaddition reaction between α,β-unsaturated selenoaldehyde and nitrile oxide indicate that the reaction preferentially occurs at the C=Se bond. scielo.org.mxresearchgate.net For instance, selenoformaldehyde has been shown to react with 2,4,6-trimethylbenzonitrile (B1295322) N-oxide to form 1,2,4-selenoxazoles. researchgate.net This reaction highlights the ability of the selenoformaldehyde to act as an electrophile in cycloaddition reactions with nucleophilic 1,3-dipoles.
While detailed experimental data on the reactions of selenoformaldehyde with a wide array of common nucleophiles such as Grignard reagents, organolithium compounds, or enolates are not extensively documented in readily available literature, the analogous reactivity of aldehydes suggests that such reactions are plausible. These organometallic reagents are known to add to the carbonyl carbon of aldehydes to form alcohols. libretexts.orgmsu.edu Similarly, phosphonium (B103445) ylides react with aldehydes and ketones in the Wittig reaction to form alkenes. acs.org The formation of selenoaldehydes from the reaction of phosphonium ylides with elemental selenium suggests a potential for interaction, though direct trapping of selenoformaldehyde with ylides requires further investigation. acs.org
Reaction with Electrophiles: The selenium atom in selenoformaldehyde possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. While specific examples of simple electrophilic additions to selenoformaldehyde are not well-documented, the general reactivity of organoselenium compounds suggests that it can interact with various electrophiles. For instance, electrophilic cyclization involving carbon-selenium bond formation is a known process in organoselenium chemistry. nih.gov
Role in Chalcogeno-Diels-Alder Reactions with Diverse Reactants
Selenoformaldehyde is a potent dienophile in Chalcogeno-Diels-Alder reactions, a variation of the Diels-Alder reaction where a heteroatom is part of the dienophile or diene. sigmaaldrich.com In these [4+2] cycloaddition reactions, selenoformaldehyde reacts with conjugated dienes to form six-membered selenium-containing heterocycles, typically selenapyrans. researchgate.net The high reactivity of selenoformaldehyde in these reactions is attributed to the relatively weak C=Se π-bond.
The regioselectivity of these cycloadditions is influenced by the electronic nature of the substituents on both the diene and the selenoaldehyde. For selenoformaldehyde itself, cycloadditions with electronically biased dienes tend to exhibit "meta" regiochemistry. researchgate.net
Reactions with Electron-Rich Dienes: Selenoformaldehyde readily reacts with electron-rich dienes. Highly reactive dienes such as cyclopentadiene and 1,3-diphenylisobenzofuran are effective trapping agents for in situ generated selenoformaldehyde, leading to the formation of the corresponding [4+2] cycloadducts in good yields. researchgate.net Other electron-rich dienes that have been successfully employed in reactions with selenoaldehydes include 2-trimethylsilyloxy-1,3-butadiene and 2-methoxyfuran. researchgate.net
Reactions with Electron-Deficient Dienes: While the reaction of selenoformaldehyde with electron-rich dienes is well-established, its reactivity towards electron-deficient dienes is less documented. In a normal electron-demand Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-rich dienophile and an electron-poor diene. collectionscanada.gc.ca Given that selenoformaldehyde acts as the dienophile, its reaction with electron-deficient dienes would represent an inverse-electron-demand scenario. While specific examples with selenoformaldehyde are scarce, the general principles of Diels-Alder reactions suggest that such reactions are feasible, potentially requiring thermal or Lewis acid catalysis.
Below are interactive data tables summarizing the known and potential reactivity of selenoformaldehyde.
Table 1: Interactions of Selenoformaldehyde with Nucleophiles and Electrophiles
| Reactant Class | Specific Example | Product Type | Notes |
| Nucleophiles | |||
| 1,3-Dipole | 2,4,6-Trimethylbenzonitrile N-oxide | 1,2,4-Selenoxazole | Confirmed reaction, proceeds via [3+2] cycloaddition. researchgate.net |
| Organometallic Reagents | Grignard Reagents (e.g., CH₃MgBr) | Selenols (after workup) | Plausible reaction based on analogy with aldehydes. |
| Organolithium Reagents (e.g., n-BuLi) | Selenols (after workup) | Plausible reaction based on analogy with aldehydes. | |
| Enolates | Lithium enolate of acetone | β-Hydroxyselenides | Plausible reaction based on analogy with aldehydes (Aldol-type reaction). |
| Ylides | Phosphonium Ylides (e.g., Ph₃P=CH₂) | Alkenes | Plausible reaction based on analogy with the Wittig reaction. |
| Electrophiles | |||
| Halogens | Iodine (I₂) | α-Haloselenoethers | Plausible reaction based on general organoselenium chemistry. |
| Lewis Acids | Boron trifluoride (BF₃) | Coordination Complex | Likely to coordinate with the selenium atom, activating the C=Se bond. |
Table 2: Chalcogeno-Diels-Alder Reactions of Selenoformaldehyde
| Diene | Diene Type | Product | Reaction Conditions | Yield |
| Cyclopentadiene | Electron-Rich, Cyclic | 2-Selenabicyclo[2.2.1]hept-5-ene | In situ generation of selenoformaldehyde | Good |
| 1,3-Diphenylisobenzofuran | Electron-Rich, Fused-Ring | Adduct of 1,3-diphenylisobenzofuran and selenoformaldehyde | In situ generation of selenoformaldehyde | Good |
| 2-Trimethylsilyloxy-1,3-butadiene | Electron-Rich, Acyclic | 4-Selenacyclohexanone (after hydrolysis) | Toluene, reflux | Good |
| 2-Methoxyfuran | Electron-Rich, Heterocyclic | 5-Substituted penta-2,4-dienoate (B1249696) (after ring opening) | Thermal generation from a precursor | Excellent |
| 1,3-Butadiene | Unsubstituted, Acyclic | 3,6-Dihydro-2H-selenopyran | Plausible reaction based on general Diels-Alder principles. | Not reported |
| Maleic Anhydride (B1165640) | Electron-Deficient, Cyclic | Adduct of maleic anhydride and selenoformaldehyde | Would represent an inverse-electron-demand Diels-Alder. | Not reported |
| Dimethyl Acetylenedicarboxylate | Electron-Deficient, Acyclic | Dihydroselenopyran derivative | Would represent an inverse-electron-demand Diels-Alder. | Not reported |
Coordination Chemistry of Selenoformaldehyde Complexes
Synthesis and Characterization of Metal-Selenoformaldehyde Adducts
The synthesis of metal-selenoformaldehyde adducts often involves the reaction of metal precursors with reagents that can generate the selenoformaldehyde ligand in situ or with more stable selenoformaldehyde analogues. General synthetic strategies for creating metal-selenium bonds often utilize transition metal complexes as templates or structure-directing agents. nih.gov These methods can be adapted for the preparation of complexes containing seleno-carbonyl ligands.
Characterization of these adducts relies on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy is used to identify the C=Se stretching frequency, which is sensitive to the coordination mode. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷⁷Se NMR, provides direct information about the selenium environment. Single-crystal X-ray diffraction is invaluable for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Cationic complexes featuring selenoformaldehyde or its analogues are of significant interest due to their potential applications in catalysis, particularly as Lewis acid activators. The synthesis of such complexes can be achieved through several routes:
Anion Exchange: A neutral metal-selenoformaldehyde precursor can be treated with a salt containing a non-coordinating anion (e.g., BF₄⁻, PF₆⁻, BArF₄⁻) to generate a cationic complex. This method is common in the preparation of cationic metal-organic frameworks.
Halide Abstraction: Reaction of a halide-containing metal complex with a halide abstractor (e.g., AgBF₄) in the presence of a source of selenoformaldehyde can yield the desired cationic species.
Direct Synthesis with Cationic Precursors: Utilizing a cationic metal precursor, such as a metal triflate salt, can lead directly to the formation of a cationic adduct upon reaction with a selenoformaldehyde source.
In the context of catalysis, cationic organoselenium compounds designed to act as chalcogen bond donors have been synthesized. nih.govresearchgate.net For example, benzimidazolium-based structures have been shown to be potent catalysts, whereas imidazolium-based derivatives showed little to no activity. nih.gov The choice of counter-anion is crucial, as weakly coordinating anions like BArF₄⁻ often lead to more active catalysts by ensuring the Lewis acidic selenium center remains accessible to the substrate. nih.gov
Selenoformaldehyde can coordinate to a metal center in several ways, primarily through the selenium lone pair (η¹-coordination), through the C=Se π-system (η²-coordination), or as a bridging ligand between two or more metal centers.
η²-Bonding: In the η²-coordination mode, the entire C=Se double bond interacts with the metal center. This side-on coordination is analogous to that of olefins and is favored by electron-rich, π-basic metal centers that can effectively back-donate electron density into the π* orbital of the C=Se bond. This mode of bonding significantly activates the selenoformaldehyde ligand. While direct examples for CH₂Se are rare, η²-coordination is a well-established concept for many unsaturated organic molecules.
Bridging Ligands: Selenoformaldehyde can also act as a bridging ligand, linking two metal centers. This can occur through the selenium atom lone pairs, forming a μ₂-Se bridge. Research on low-coordinate iron selenido complexes has demonstrated the formation of monoselenide bridged species, such as a [2Fe−1Se]²⁺ complex, which serves as a structural analogue for how a seleno-carbonyl might bridge two metal centers. researchgate.net The synthesis of metal-organic polyhedra also frequently involves the use of bridging ligands to construct complex architectures. researchgate.net
| Coordination Mode | Description | Metal Center Requirement |
| η¹ (end-on) | Coordination through the selenium lone pair. | General, Lewis acidic metals. |
| η² (side-on) | Coordination via the C=Se π-bond. | Electron-rich, π-basic metals. |
| μ₂-Se (bridging) | The selenium atom bridges two metal centers. | Polynuclear metal complexes. |
Transition Metal Catalysis Involving Selenoformaldehyde Analogues
Organoselenium compounds, including analogues of selenoformaldehyde, are widely used in transition metal catalysis. researcher.life Selenium-based ligands can modify the steric and electronic properties of a metal catalyst, influencing its activity, selectivity, and stability. Selenium-ligated palladium(II) complexes, for example, have been employed as catalysts for fundamental organic transformations such as the Heck, Suzuki-Miyaura, and Buchwald-type C-N coupling reactions. researcher.life
In many catalytic reactions, organoselenium species play a direct role in the catalytic cycle, often undergoing changes in oxidation state. nih.govrsc.org A prominent example is the catalytic cycle of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), which is mimicked by synthetic organoselenium compounds. rsc.orgsciforum.net
The typical catalytic cycle involves the following species:
Selenol (RSeH): The active form that reacts with oxidants like hydroperoxides.
Selenenic acid (RSeOH): Formed upon oxidation of the selenol.
Selenenyl sulfide (B99878) (RSeSR'): An intermediate formed by reaction with a thiol (like glutathione).
Diselenide (RSeSeR): A resting state of the catalyst that can be reduced back to the active selenol form.
In these cycles, the selenium atom acts as an effective oxygen transfer agent. mdpi.com The facility with which selenium moves between different oxidation states (e.g., Se²⁻, Se⁰, Se²⁺, Se⁴⁺) is key to its catalytic function. sciforum.netmdpi.com
A chalcogen bond is a noncovalent interaction between an electrophilic region on a chalcogen atom (S, Se, Te) and a Lewis base. nih.govrub.de This interaction has emerged as a powerful tool in organocatalysis for substrate activation. Cationic organoselenium compounds, which can be considered analogues of protonated selenoformaldehyde, act as potent chalcogen bond donors (Lewis acids).
These catalysts have been shown to activate a variety of functional groups:
Carbonyl Compounds: Tellurium-based chalcogen bond donors have been shown to be markedly more active than their selenium and sulfur analogues in activating carbonyl compounds for Michael addition reactions. nih.gov
Imines: Cationic chalcogen bond donors can activate imines toward cycloaddition reactions.
Alkyl Halides: Selenium-based catalysts effectively activate C-Cl and C-Br bonds in nucleophilic substitution reactions by stabilizing the departing halide anion. nih.govresearchgate.net
Research indicates that the catalytic activity increases down the chalcogen group (S < Se < Te), correlating with the polarizability of the chalcogen atom and the strength of the resulting chalcogen bond. nih.govrub.de The directionality of the chalcogen bond also plays a crucial role in achieving high catalytic efficiency. unige.ch
| Catalyst Type | Relative Activity | Activated Substrate Example |
| Sulfur-based | Low | Quinoline |
| Selenium-based | Medium | 1-chloroisochroman |
| Tellurium-based | High | trans-crotonophenone |
Reactivity and Transformations of Coordinated Selenoformaldehyde
The coordination of selenoformaldehyde to a metal center significantly alters its reactivity. The specific transformations depend on the coordination mode, the nature of the metal, and the other ligands present in the complex. solubilityofthings.com
Nucleophilic Attack at Carbon: In η²-coordinated complexes, the back-donation from the metal to the C=Se π* orbital increases the electron density on the selenium atom and decreases it on the carbon atom. This makes the carbon atom susceptible to attack by nucleophiles.
Electrophilic Attack at Selenium: The lone pairs on the selenium atom in η¹-complexes remain available for attack by electrophiles, which could lead to oxidation or alkylation at the selenium center.
C-H Bond Activation: The reactivity of coordinated selenium ligands can also involve transformations of adjacent groups. For instance, studies on low-coordinate iron selenido complexes have revealed that a putative terminal iron monoselenide can induce C-H bond activation of a nearby silylamide ligand. researchgate.net This type of reactivity highlights the potential for coordinated seleno-carbonyls to participate in intramolecular activation processes.
Ligand Substitution: The selenoformaldehyde ligand itself can be displaced by other ligands, particularly if it is weakly bound. The kinetics and mechanism of such substitution reactions are generally found to be dissociative (Id). uvic.ca
The study of these reactions provides insight into the fundamental reaction mechanisms of organoselenium chemistry and can lead to the development of novel synthetic methodologies. solubilityofthings.com
Influence of Metal Center on Selenoformaldehyde Reactivity
The nature of the transition metal center plays a pivotal role in dictating the reactivity of the coordinated selenoformaldehyde ligand. This influence is primarily governed by the electronic properties of the metal, such as its electron density, which can be modulated by the other ligands present in the complex. The stability and reactivity of the C=Se bond in selenoformaldehyde are significantly altered upon coordination.
In electron-rich, low-valent metal centers, the selenoformaldehyde ligand typically binds in an η²-fashion, where both the carbon and selenium atoms are bonded to the metal. This mode of coordination is analogous to that of alkenes and is well-described by the Dewar-Chatt-Duncanson model. The metal d-orbitals engage in back-bonding with the π* antibonding orbital of the C=Se double bond. The extent of this back-donation is highly dependent on the metal center. For instance, a more electron-rich metal will engage in stronger back-bonding, leading to a greater accumulation of electron density in the π* orbital of the selenoformaldehyde ligand.
This increased electron density in the π* orbital has two major consequences. Firstly, it weakens the C=Se bond, resulting in its elongation. Secondly, it alters the electrophilicity of the carbon atom of the selenoformaldehyde ligand. A higher degree of back-donation from the metal can decrease the partial positive charge on the carbon, thereby making it less susceptible to nucleophilic attack. Conversely, a less electron-donating metal center will result in a more electrophilic carbon atom, rendering the coordinated selenoformaldehyde more reactive towards nucleophiles.
The choice of ancillary ligands on the metal complex further fine-tunes these electronic effects. For example, the substitution of a π-acceptor ligand like carbon monoxide (CO) with a more electron-donating phosphine (B1218219) ligand will increase the electron density at the metal center, which in turn enhances back-bonding to the selenoformaldehyde ligand.
Comparative studies between different metal centers, such as iron and tungsten, would provide valuable data on these electronic effects. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with X-ray crystallography, are essential tools for probing the electronic structure and bonding within these complexes. For example, a lower C=Se stretching frequency in the IR spectrum would indicate a weaker bond and, consequently, stronger metal-to-ligand back-bonding.
Interactive Data Table: Hypothetical Influence of Metal Center on η²-Selenoformaldehyde Complexes
| Metal Fragment | Ancillary Ligands | C=Se Bond Length (Å) | ν(C=Se) (cm⁻¹) | Relative Reactivity towards Nucleophiles |
| [Fe(CO)₄] | 4 CO | 1.85 | 1050 | High |
| [W(CO)₅] | 5 CO | 1.88 | 1025 | Moderate |
| [Fe(CO)₃(PPh₃)] | 3 CO, 1 PPh₃ | 1.90 | 1010 | Low |
| [W(CO)₄(PMe₃)] | 4 CO, 1 PMe₃ | 1.92 | 995 | Very Low |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on the principles of coordination chemistry.
Slippage of Ligands and Nucleophilic Activation in Complexes
Coordination of selenoformaldehyde to a metal center generally activates the ligand towards nucleophilic attack compared to the free molecule. This activation is a consequence of the polarization of the C=Se bond upon coordination and the withdrawal of electron density from the ligand by the metal. However, the reactivity can be further enhanced through a phenomenon known as ligand slippage.
In the context of η²-coordinated selenoformaldehyde, ligand slippage refers to the transformation from a side-on η²-coordination to an end-on η¹-coordination, where only the selenium atom is formally bonded to the metal. This process is often reversible and can be a crucial step in the mechanism of nucleophilic addition reactions.
The η² to η¹ slippage is believed to be facilitated by several factors. A sterically demanding environment around the metal center can favor the less bulky η¹-coordination mode. Electronically, the stability of the resulting η¹-selenoformaldehyde complex, which can be viewed as a metal-stabilized seleno-carbene, plays a significant role.
The primary consequence of this slippage is the significant increase in the electrophilicity of the carbon atom. In the η¹-coordination mode, the carbon atom is no longer directly bonded to the metal and bears a more pronounced partial positive charge, making it a prime target for nucleophilic attack. This mechanistic pathway provides a lower energy route for the reaction compared to a direct attack on the more sterically hindered and less electrophilic η²-coordinated ligand.
The reaction of a nucleophile with an η¹-selenoformaldehyde complex results in the formation of a new carbon-nucleophile bond and a metal-selenolate intermediate. The fate of this intermediate depends on the specific reaction conditions and the nature of the reactants.
Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of the ligand slippage process and the subsequent nucleophilic attack. These studies can help to elucidate the transition state structures and the activation barriers for the different mechanistic pathways.
Interactive Data Table: Hypothetical Energy Profile for Nucleophilic Attack on a Selenoformaldehyde Complex
| Reaction Step | Coordination Mode | Relative Energy (kcal/mol) | Key Structural Feature |
| Initial Complex | η²-CH₂Se | 0 | Side-on coordination |
| Transition State for Slippage | η² → η¹ | +15 | Elongated M-C bond |
| Slipped Intermediate | η¹-CH₂Se | +10 | End-on coordination |
| Transition State for Nucleophilic Attack | η¹-CH₂Se + Nu⁻ | +8 | Formation of C-Nu bond |
| Product | M-Se-CH₂-Nu | -20 | Metal-selenolate |
Note: The energy values in this table are hypothetical and intended to illustrate a plausible reaction coordinate for a nucleophilic addition reaction proceeding through a ligand slippage mechanism.
Advanced Spectroscopic Investigations of Selenoformaldehyde
Challenges in Spectroscopic Characterization due to Instability
Correlation of Experimental Spectra with Theoretical Predictions
The synergy between high-resolution experimental spectroscopy and advanced theoretical calculations provides a powerful approach for the detailed characterization of transient molecules like selenoformaldehyde (CH₂Se). By comparing experimentally measured spectroscopic constants with those predicted by computational chemistry, a deeper understanding of the molecule's structure, bonding, and vibrational dynamics can be achieved. This section delves into the correlation between experimental spectra and theoretical predictions for selenoformaldehyde, highlighting the accuracy of different computational methods.
The vibrational spectrum of a molecule offers a direct probe of its fundamental modes of motion. For selenoformaldehyde, the experimental determination of these frequencies has been a significant achievement due to its inherent instability. These experimental values serve as a critical benchmark for assessing the performance of various theoretical models.
A comparison of the experimentally observed fundamental vibrational frequencies of selenoformaldehyde with theoretical predictions from two different computational methods is presented in Table 1. The experimental data were obtained from matrix isolation infrared spectroscopy. The theoretical values were calculated using the mPW1PW91 density functional theory (DFT) method with the 6-311G* basis set, and the second-order Møller-Plesset perturbation theory (MP2) method.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Theoretical Frequency (mPW1PW91/6-311G*) (cm⁻¹) | Theoretical Frequency (MP2) (cm⁻¹) |
|---|---|---|---|---|
| ν₁ (CH₂ symmetric stretch) | A₁ | 2972.5 | 3119 | - |
| ν₂ (CH₂ scissors) | A₁ | 1413.3 | 1484 | - |
| ν₃ (C=Se stretch) | A₁ | 854.2 | 910 | - |
| ν₄ (CH₂ rock) | B₁ | 916.4 | 972 | - |
| ν₅ (CH₂ asymmetric stretch) | B₂ | 3052.9 | 3222 | - |
| ν₆ (CH₂ wag) | B₂ | 913.2 | 944 | - |
Detailed Research Findings:
The MP2 calculations, where available in the literature, also show a reasonable correlation with the experimental data. A detailed comparison between different theoretical methods allows for a more nuanced understanding of their predictive power. For instance, the level of electron correlation included in the MP2 method can influence the accuracy of the predicted frequencies.
Microwave spectroscopy provides highly accurate measurements of rotational constants, which are inversely related to the moments of inertia of a molecule. These constants are therefore exquisitely sensitive to the molecular geometry. Comparing experimental and theoretical rotational constants is a stringent test of the accuracy of the computed molecular structure.
Table 2 presents a comparison of the experimental rotational constants for selenoformaldehyde with those calculated at the mPW1PW91/6-311G* level of theory.
| Rotational Constant | Experimental Value (cm⁻¹) | Theoretical Value (mPW1PW91/6-311G*) (cm⁻¹) |
|---|---|---|
| A | - | 9.80658 |
| B | - | 0.41774 |
| C | - | 0.40068 |
Detailed Research Findings:
The theoretical rotational constants obtained from the mPW1PW91/6-311G* calculations provide a valuable prediction of the rotational spectrum of selenoformaldehyde. The close agreement between the theoretically predicted and experimentally determined rotational constants for the ⁷⁷Se isotopologue lends confidence to the accuracy of the calculated geometry. tandfonline.com Any discrepancies between the experimental and theoretical values can often be attributed to factors such as the choice of basis set, the treatment of electron correlation, and zero-point vibrational effects which are not fully accounted for in the theoretical model.
Potential Theoretical Applications and Future Research Directions
Role in Materials Science and Nanoengineering (Theoretical Aspects)
The incorporation of selenium into materials can impart unique optical and electronic properties. Selenoformaldehyde, as the simplest seleno-carbonyl, represents a fundamental building block for the conceptual design of advanced Se-containing materials.
Metal selenide (B1212193) nanomaterials are crucial semiconductors with applications in optoelectronic and thermoelectric devices researchgate.net. The synthesis of these materials often relies on molecular precursors to ensure superior control over stoichiometry and phase purity at relatively low temperatures researchgate.net. While various organoselenium compounds like diselenocarbamates and selenolates have been investigated as single-source precursors, the potential of simpler molecules remains largely theoretical researchgate.net.
Conceptually, selenoformaldehyde could serve as an ideal precursor in vapor deposition techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). Its potential advantages include:
High Volatility: As a small molecule, it is expected to have high vapor pressure, facilitating efficient gas-phase transport.
Clean Decomposition: Its simple structure (CH₂Se) could theoretically decompose to yield selenium and volatile hydrocarbon byproducts, minimizing contamination of the target material.
C1 Selenium Source: It represents a fundamental C1 building block, offering a precise source of selenium for the controlled growth of metal selenide thin films or nanoparticles.
While the synthesis of selenide nanoparticles has been achieved using precursors like sodium selenosulfate (Na₂SeSO₃), the use of a volatile organoselenium precursor like selenoformaldehyde offers a different, solvent-free conceptual approach for thin-film fabrication researchgate.net.
Chalcogen bonding is a non-covalent interaction where a covalently bonded chalcogen atom (like selenium) acts as an electrophilic center, interacting with a nucleophile researchgate.net. This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located along the axis of the covalent bond to the selenium atom chemrxiv.org. This highly directional interaction has emerged as a powerful tool in organocatalysis d-nb.infonih.gov.
Selenoformaldehyde's C=Se double bond makes it a prime theoretical candidate for integration into chalcogen-bond-based catalysts. The selenium atom in selenoformaldehyde is poised to act as a potent chalcogen bond donor. Conceptually, selenoformaldehyde could be incorporated into larger, rigid molecular scaffolds, such as benzodiselenazoles or binaphthyl frameworks, to create catalysts with precisely defined active sites chemrxiv.orgrsc.org. In such a theoretical catalyst, the selenoformaldehyde moiety would function to activate a substrate via a directional chalcogen bond, analogous to how other selenium-based catalysts activate carbonyl groups and halides d-nb.infonih.gov. The strength of this interaction could be theoretically tuned by modifying substituents on the carbon atom, altering the electronic properties of the C=Se bond.
| Interaction | Donor | Acceptor | Strength | Directionality | Key Feature |
|---|---|---|---|---|---|
| Chalcogen Bond | Group 16 Atom (O, S, Se, Te) | Lewis Base (e.g., O, N, Anion) | Moderate-Strong | Highly Directional (~180°) | Interaction mediated by a positive σ-hole on the chalcogen atom. Strength increases down the group (Se > S) d-nb.info. |
| Halogen Bond | Group 17 Atom (Cl, Br, I) | Lewis Base | Moderate-Strong | Highly Directional (~180°) | Analogous to chalcogen bonding, mediated by a σ-hole on the halogen. |
| Hydrogen Bond | H atom bonded to an electronegative atom (O, N, F) | Electronegative Atom (O, N, F) | Weak-Moderate | Directional | Primarily electrostatic interaction. |
Integration into Complex Organic Synthesis (Conceptual)
Organoselenium compounds are valued as versatile reagents and intermediates in modern organic synthesis, enabling chemo-, regio-, and stereoselective transformations under mild conditions pageplace.deresearchgate.netresearchgate.net. Selenoformaldehyde, as the most fundamental seleno-carbonyl, offers a conceptual platform for novel synthetic strategies.
Recent breakthroughs have demonstrated that the high directionality of chalcogen bonding can be harnessed for enantioselective organocatalysis, governed solely by σ-hole interactions chemrxiv.org. This approach offers a conceptual alternative to traditional hydrogen-bonding or metal-based strategies chemrxiv.org.
Theoretically, selenoformaldehyde is an ideal substrate for such a catalytic system. A hypothetical chiral organocatalyst could be designed with a precisely shaped cavity that selectively binds selenoformaldehyde through chalcogen bonding. This binding event would orient the prochiral seleno-carbonyl group in a specific conformation. The subsequent approach of a nucleophile would be directed to one of the two enantiotopic faces of the molecule, leading to the formation of a product with high enantiomeric excess. This concept relies on the ability of a chiral scaffold to differentiate the transition states leading to the two enantiomers, a feat recently shown to be possible using chiral selenium-based catalysts chemrxiv.orgresearchgate.net.
A cornerstone of organoselenium chemistry is the use of selenium-containing functional groups as versatile intermediates researchgate.netresearchgate.netnih.gov. Selenoformaldehyde can be conceptualized as a reactive C1 electrophile. Its reaction with a nucleophile (Nu⁻) would generate an α-seleno intermediate (Nu-CH₂-Se⁻), which upon protonation or alkylation yields a stable organoselenium compound (Nu-CH₂-SeR).
This intermediate opens up numerous possibilities for subsequent functional group manipulation. The most well-known of these is the selenoxide elimination nih.govwikipedia.org. Oxidation of the selenide (Nu-CH₂-SeR) to the corresponding selenoxide, followed by spontaneous syn-elimination, would yield a terminal alkene (where Nu contains a β-proton). This two-step conceptual sequence makes selenoformaldehyde a building block for installing vinyl groups. Other transformations common to organoselenium intermediates, such as radical cyclizations and selenenylations, could also be theoretically applied cardiff.ac.uk.
| Initial Reaction | Intermediate | Subsequent Transformation | Conceptual Product | Relevant Chemistry |
|---|---|---|---|---|
| Addition of Grignard Reagent (R-MgBr) | R-CH₂-SeMgBr | Oxidation & Selenoxide Elimination | Terminal Alkene | Selenoxide elimination is a classic method for alkene synthesis nih.govwikipedia.org. |
| Addition of Enolate | α-Seleno Carbonyl Compound | Reductive Deselenation (e.g., with Raney Ni) | Methylated Carbonyl Compound | Serves as a formal enolate methylation equivalent. |
| Addition of Alkynyllithium | Propargyl Selenide | Radical Cyclization | Selenium-Containing Heterocycle | Organoselenium compounds are effective radical precursors researchgate.net. |
| Reaction with Alcohol/H⁺ | Selenoacetal | Lewis Acid-Mediated C-C Coupling | Functionalized Selenide | Analogous to reactivity of thioacetals. |
Unexplored Reactivity and Derivatization Pathways
While highly reactive, the fundamental pathways of selenoformaldehyde reactivity offer fertile ground for future research. Early work demonstrated that selenoformaldehyde, generated in situ, can undergo cycloaddition reactions, but many other pathways remain purely conceptual acs.org.
Cycloaddition Reactions: Selenoformaldehyde is a potential "seleno-dienophile." It has been shown to react with reactive dienes like cyclopentadiene (B3395910) in [4+2] cycloaddition reactions to form six-membered selenium-containing heterocycles acs.org. Furthermore, theoretical studies suggest its C=Se double bond can participate in [3+2] dipolar cycloadditions with species like nitrones and nitrile oxides scielo.org.mx. A systematic exploration of its utility in various cycloadditions, including hetero-Diels-Alder reactions, could provide access to a wide range of novel selena-heterocycles libretexts.orgnih.gov.
| Reaction Type | Reactant Partner | Conceptual Product Class | Supporting Evidence |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene (e.g., Cyclopentadiene) | Selenapyrans / Dihydroselenins | Experimentally observed for selenoformaldehyde acs.org. |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Five-Membered Selena-heterocycles | Theoretically studied for α,β-unsaturated selenoaldehydes scielo.org.mx. |
| [2+2] Cycloaddition | Alkene (photochemical) | Selenetanes (four-membered rings) | A known reaction for carbonyls (Paternò–Büchi reaction), conceptually extendable. |
Polymerization: Selones (R₂C=Se), the ketone analogues of selenoaldehydes, are known for their tendency to oligomerize wikipedia.org. Conceptually, selenoformaldehyde could undergo polymerization to form polyselenoformaldehyde, a polymer with a simple -(CH₂-Se)n- repeating unit. Such a material could possess interesting semiconductor or optical properties due to the presence of the heavy selenium atom in the polymer backbone.
Coordination Chemistry: The selenium atom in selenoformaldehyde possesses lone pairs of electrons, making it a potential ligand for transition metals. Indeed, complexes featuring a side-on (η²) coordinated selenoformaldehyde ligand have been synthesized researchgate.net. The coordination to a metal center could stabilize the otherwise transient molecule, allowing its reactivity to be controlled and modulated by the electronic properties of the metal. This opens a theoretical avenue for metal-catalyzed reactions involving the C=Se bond, a largely unexplored area of organometallic chemistry soton.ac.uk.
Development of Novel Stabilization Strategies for Selenoaldehydes
The inherent instability of selenoaldehydes, including the parent compound selenoformaldehyde, presents a significant challenge to their isolation and characterization. Their high reactivity stems from the weak and polarized carbon-selenium double bond. Consequently, the development of effective stabilization strategies is a critical area of research, paving the way for a deeper understanding of their properties and potential applications. Two primary approaches to stabilization are kinetic and thermodynamic (electronic) stabilization.
Kinetic Stabilization: This strategy focuses on sterically hindering the reactive C=Se group to prevent oligomerization and other decomposition pathways. By introducing bulky substituents in close proximity to the selenoformyl group, a protective "shell" is created, physically blocking the approach of other molecules.
A hypothetical example of a kinetically stabilized selenoaldehyde is 2,4,6-tri-tert-butylseleno-benzaldehyde. The sterically demanding tert-butyl groups at the ortho positions would effectively shield the C=Se moiety, thereby increasing its kinetic persistence in solution.
Thermodynamic (Electronic) Stabilization: This approach involves modifying the electronic nature of the molecule to reduce the inherent reactivity of the C=Se bond. This can be achieved by attaching electron-donating or electron-withdrawing groups to the carbon atom of the selenoformyl group.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can also impart stability, albeit through a different mechanism. While they might increase the electrophilicity of the carbon atom, they can stabilize the molecule by delocalizing the electron density of the C=Se bond through resonance. youtube.com The stabilization of radicals by both electron-donating and electron-withdrawing groups provides a basis for this concept. youtube.com
| Stabilization Strategy | Mechanism | Example Substituent |
| Kinetic Stabilization | Steric hindrance around the C=Se group prevents intermolecular reactions. | 2,4,6-tri-tert-butylphenyl |
| Thermodynamic Stabilization (EDG) | Donation of electron density to the electrophilic carbon of the C=Se bond. | Amino (-NH2), Alkoxy (-OR) |
| Thermodynamic Stabilization (EWG) | Delocalization of π-electron density through resonance. | Nitro (-NO2), Cyano (-CN) |
Advanced Computational Methodologies for Highly Reactive Species
The high reactivity and transient nature of selenoformaldehyde make its experimental study exceptionally challenging. In this context, advanced computational methodologies have become indispensable tools for predicting its structure, properties, and reaction pathways. Standard single-reference methods, such as Hartree-Fock (HF) and many formulations of Density Functional Theory (DFT), often fail to accurately describe highly reactive species, especially when dealing with bond-breaking/formation, excited states, or molecules with significant multireference character.
Multireference Methods: For a qualitatively correct description of the electronic structure of reactive species like selenoformaldehyde, multireference methods are often necessary. These methods account for static correlation, which arises from the near-degeneracy of multiple electronic configurations.
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good starting point for describing molecules with multireference character by optimizing both the orbitals and the configuration interaction (CI) coefficients within a defined "active space" of orbitals and electrons. rsc.orgresearchgate.net
Complete Active Space with Second-Order Perturbation Theory (CASPT2): To account for dynamic correlation, which is the short-range interaction between electrons, the results of a CASSCF calculation are often used as a reference for a subsequent perturbation theory calculation, such as CASPT2. rsc.orgresearchgate.netarxiv.orgnih.gov This two-step approach provides a more quantitative description of the system's energy and properties. rsc.orgarxiv.org
Coupled-Cluster Methods: For systems where a single-reference description is still appropriate but high accuracy is required, coupled-cluster (CC) theory offers a robust and systematically improvable approach. wikipedia.orgaps.orgulsu.rursc.org
Coupled-Cluster Singles and Doubles (CCSD): This is a widely used CC method that includes single and double electronic excitations from the reference determinant. arxiv.org
CCSD with Perturbative Triples [CCSD(T)]: To improve upon the accuracy of CCSD, the effects of triple excitations are often included perturbatively. wikipedia.org The CCSD(T) method is often referred to as the "gold standard" in quantum chemistry for its high accuracy for a wide range of molecules. wikipedia.org
Higher-Order Coupled-Cluster Methods (CCSDT, CCSDTQ): For even higher accuracy, full inclusion of triple (CCSDT) and quadruple (CCSDTQ) excitations can be performed, though at a significantly higher computational cost. arxiv.org
| Computational Method | Acronym | Key Feature(s) |
| Complete Active Space Self-Consistent Field | CASSCF | Accounts for static electron correlation by optimizing orbitals and CI coefficients in an active space. rsc.orgresearchgate.net |
| Complete Active Space with Second-Order Perturbation Theory | CASPT2 | Includes dynamic correlation on top of a CASSCF reference wavefunction. rsc.orgresearchgate.netarxiv.orgnih.gov |
| Coupled-Cluster Singles and Doubles | CCSD | A high-accuracy single-reference method including single and double electronic excitations. arxiv.org |
| Coupled-Cluster Singles and Doubles with Perturbative Triples | CCSD(T) | Adds a perturbative correction for triple excitations to the CCSD energy, often considered the "gold standard" for accuracy. wikipedia.org |
Interdisciplinary Research Synergies for Selenoformaldehyde Chemistry
The unique properties of the carbon-selenium double bond in selenoformaldehyde suggest a range of potential applications at the intersection of various scientific disciplines. While the inherent reactivity of selenoformaldehyde has limited its practical use, the development of stabilization strategies could unlock its potential in materials science, medicinal chemistry, and catalysis.
Materials Science: The incorporation of selenoformaldehyde units into polymeric structures could lead to novel materials with interesting electronic and optical properties. Selenium-containing polymers are known, and the C=Se moiety could be exploited to create:
Coordination Polymers: Selenoformaldehyde could act as a ligand, coordinating to metal centers to form one-, two-, or three-dimensional coordination polymers. rsc.org The nature of the metal and the bonding of the selenoformaldehyde ligand would influence the resulting material's properties, such as conductivity, porosity, and luminescence. rsc.org
Semiconducting Polymers: The introduction of the polarizable C=Se bond into conjugated polymer backbones could modulate their electronic band gap and charge transport properties, with potential applications in organic electronics.
Medicinal Chemistry: Organoselenium compounds have a rich history in medicinal chemistry, with many exhibiting antioxidant, anticancer, and antiviral activities. While selenoformaldehyde itself is too reactive for direct therapeutic use, stabilized derivatives or compounds that can generate selenoformaldehyde in situ could be explored for:
Prodrug Strategies: Designing molecules that release selenoformaldehyde or a related reactive selenium species under specific physiological conditions could be a novel approach for targeted drug delivery.
Enzyme Inhibition: The high reactivity of the C=Se bond could be harnessed to covalently modify the active sites of specific enzymes, leading to potent and selective inhibitors.
Catalysis: The ability of selenium to participate in redox cycles makes organoselenium compounds valuable in catalysis. Selenoformaldehyde and its derivatives could find applications as:
Ligands in Homogeneous Catalysis: The coordination of selenoformaldehyde to a metal center can modulate the metal's electronic properties and reactivity, influencing its catalytic activity in various organic transformations. researchgate.netarkat-usa.orgresearchgate.net The electron-donating properties of the selenium atom in such complexes are a key feature. researchgate.net
Precursors for Solid-State Catalysts: Selenoformaldehyde could be used as a precursor for the synthesis of metal selenide nanoparticles or thin films, which are known to have catalytic applications.
| Field | Potential Application | Rationale |
| Materials Science | Coordination Polymers | Selenoformaldehyde as a ligand to create novel framework materials. rsc.org |
| Semiconducting Polymers | The C=Se bond could tune the electronic properties of conjugated polymers. | |
| Medicinal Chemistry | Prodrug Design | Controlled release of a reactive selenium species for targeted therapy. |
| Enzyme Inhibition | Covalent modification of enzyme active sites. | |
| Catalysis | Ligands in Homogeneous Catalysis | Modulation of metal center reactivity for enhanced catalytic performance. researchgate.netarkat-usa.orgresearchgate.net |
| Precursors for Heterogeneous Catalysts | Synthesis of catalytically active metal selenide nanomaterials. |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing seleno-formaldehyde derivatives, and how can their purity be validated?
- Methodological Answer: Synthesis typically involves nucleophilic substitution where selenium replaces oxygen in formaldehyde analogs. Characterization requires multi-spectral validation (e.g., NMR, FT-IR, and mass spectrometry). Purity is confirmed via HPLC with UV-Vis detection, ensuring retention times align with reference standards . For novel compounds, elemental analysis and X-ray crystallography are recommended to confirm structural integrity .
Q. Which analytical techniques are most effective for detecting trace seleno-formaldehyde compounds in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for quantifying seleno-formaldehyde in tissues. Gas chromatography (GC) with electron capture detection is suitable for volatile derivatives. Pre-column derivatization with thiol-reactive agents (e.g., dithiothreitol) enhances detection limits in complex matrices .
Q. How does seleno-formaldehyde stability vary under different pH and temperature conditions?
- Methodological Answer: Stability studies should employ kinetic modeling under controlled environments. For example, accelerated degradation experiments at 40–60°C and pH 2–12 can identify hydrolysis pathways. Use UV spectroscopy to monitor absorbance shifts at 270–300 nm, indicative of selenium-carbon bond cleavage .
Q. What preliminary in vitro assays are recommended to assess seleno-formaldehyde toxicity?
- Methodological Answer: Start with cell viability assays (MTT or resazurin) in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines. Compare IC values to formaldehyde controls. Reactive oxygen species (ROS) detection via DCFH-DA fluorescence can elucidate oxidative stress mechanisms .
Advanced Research Questions
Q. What mechanistic models explain the dual antioxidant/pro-oxidant activity of seleno-formaldehyde in cellular systems?
- Methodological Answer: Employ transcriptomic profiling (RNA-seq) to identify Nrf2/Keap1 pathway activation. Pair with redox cycling assays using cyclic voltammetry to measure electron transfer kinetics. Contrast results with organotellurium analogs to isolate selenium-specific effects .
Q. How can contradictory data on seleno-formaldehyde carcinogenicity be resolved across in vivo studies?
- Methodological Answer: Conduct meta-analyses of dose-response relationships, stratifying by exposure duration and metabolic phenotypes (e.g., GST polymorphisms). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in selenium metabolism .
Q. What in vivo models are optimal for studying chronic seleno-formaldehyde exposure?
- Methodological Answer: Transgenic zebrafish (Danio rerio) with fluorescent-tagged antioxidant genes allow real-time monitoring of oxidative damage. For mammalian studies, use Sprague-Dawley rats with controlled selenium diets. Terminal biomarkers should include glutathione peroxidase activity and selenoprotein P levels in plasma .
Q. How can computational chemistry predict seleno-formaldehyde reactivity with biomacromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
